Syringaldehyde
Overview
Description
Synthesis Analysis
- Synthesis from p-Cresol : Syringaldehyde can be synthesized from p-cresol through a three-step reaction sequence with a yield of 63-67%. This process involves selective bromination, high-pressure and temperature methoxilation, and catalytical oxidation (Tripathi, Sama, & Taneja, 2010).
- Synthesis from Vanillin : Another method includes synthesizing syringaldehyde from vanillin. This method involves iodination of vanillin and subsequent interaction with sodium methoxide (Pepper & MacDonald, 1953).
Molecular Structure Analysis
- Spectroscopic Investigations : Spectroscopic properties of syringaldehyde were analyzed using FT-IR, FT-Raman, and NMR techniques. These studies confirmed the molecular structure of syringaldehyde (Kumar et al., 2020).
- Intermolecular Bonds : Syringaldehyde molecules are connected by intermolecular O—H⋯O hydrogen bonds, forming infinite linear chains (Kolev et al., 2004).
Chemical Reactions and Properties
- Radical Scavenging Mechanism : Syringaldehyde's ability to scavenge free radicals was elucidated, showing its effectiveness in different environments, including nonpolar lipid membranes and polar physiological liquids (Yancheva et al., 2016).
Physical Properties Analysis
- Spectroscopic Properties : The spectroscopic analysis gives insights into the physical properties like vibration spectra and molecular interactions of syringaldehyde in different solvents (Kumar et al., 2020).
Chemical Properties Analysis
- Antioxidant Properties : The chemical properties of syringaldehyde, particularly its antioxidant action, were studied in detail, highlighting its reactivity in various environments (Yancheva et al., 2016).
Scientific Research Applications
Syringaldehyde is a promising aromatic aldehyde that possesses worthy bioactive properties . It is used in various fields, including:
- Pharmaceuticals : Syringaldehyde has been shown to have an antihyperglycemic effect in diabetic rats due to increased glucose utilization and insulin sensitivity . It activates GLP-1 receptors, resulting in a reduction in diabetic-related complications .
- Food Industry : Syringaldehyde is used as a natural antioxidant in the food industry .
- Cosmetics : Due to its bioactive properties, Syringaldehyde is used in the cosmetics industry .
- Textiles : Syringaldehyde is used in the textile industry, but the specific application isn’t detailed in the sources .
- Pulp and Paper Industries : Syringaldehyde is used in the pulp and paper industries .
-
Chemical Communication in Insects : Some species of insects use Syringaldehyde in their chemical communication systems. For instance, the beetle Scolytus multistriatus uses it as a signal to find a host tree during oviposition .
-
Flavor and Fragrance Industry : Syringaldehyde is used as an ingredient in the flavor and fragrance industry. It is generated from the depolymerization of lignin .
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Renewable Energy and Bioproduct Manufacturing : Lignin, a natural biopolymer, is identified as a promising candidate in renewable energy and bioproduct manufacturing due to its high abundance, polymeric structure, and biochemical properties of monomers. Syringaldehyde is one of the aromatic aldehydes generated from lignin depolymerization .
-
Whisky Production : Syringaldehyde is formed in oak barrels and extracted into whisky, giving it spicy, smoky, hot, and smoldering wood aromas .
- Biological Control Applications : Syringaldehyde has been used in biological control applications .
- Synthesis of Fine Chemicals : Syringaldehyde has been produced by different chemical routes and starting materials such as gallic acid, vanillin, and pyrogallol . New alternatives for the synthesis of syringaldehyde are being investigated to find environmentally friendly and efficient processes to obtain higher yields .
- Natural Health Products : The bioactive properties of syringaldehyde have led to its use in the development of natural health products .
Safety And Hazards
Future Directions
Lignin valorization has gained increasing attention over the past decade. Being the world’s largest source of renewable aromatics, its valorization could pave the way towards more profitable and more sustainable lignocellulose biorefineries . One of the routes is the production of aromatic aldehydes, vanillin, and syringaldehyde .
properties
IUPAC Name |
4-hydroxy-3,5-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDXJAYRVLXPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059643 | |
Record name | Syringaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index], Very pale green needles; Alcoholic aroma | |
Record name | Syringaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11526 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 4-Hydroxy-3,5-dimethoxy benzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1856/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | 4-Hydroxy-3,5-dimethoxy benzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1856/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Syringaldehyde | |
CAS RN |
134-96-3 | |
Record name | Syringaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Syringaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SYRINGALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzaldehyde, 4-hydroxy-3,5-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Syringaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3,5-dimethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SYRINGALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZR01KTT21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Citations
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